Ethyl 5-Amino-2-fluorobenzoate
Overview
Description
Ethyl 5-Amino-2-fluorobenzoate is an organic compound with the molecular formula C9H10FNO2. It is a derivative of benzoic acid, featuring an amino group at the 5th position and a fluorine atom at the 2nd position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-Amino-2-fluorobenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 5-amino-2-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-Amino-2-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or hydroxyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as halogens or alkylating agents under basic or acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions include substituted benzoates, nitrobenzoates, and hydroxylated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 5-Amino-2-fluorobenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
Biological Studies: Researchers use it to study the effects of fluorinated aromatic compounds on biological systems, including their interactions with proteins and nucleic acids.
Mechanism of Action
The mechanism of action of Ethyl 5-Amino-2-fluorobenzoate can be inferred from studies on related compounds. It is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-Amino-4,6-difluorobenzoate
- Ethyl 2-Amino-6-fluoro-3-nitrobenzoate
- Ethyl 2,6-difluoro-4-methoxybenzoate
Uniqueness
Ethyl 5-Amino-2-fluorobenzoate is unique due to the specific positioning of the amino and fluorine groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, such as specific reactivity patterns and potential biological activity, making it valuable for targeted applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
ethyl 5-amino-2-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAFCORMAIIDSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623299 | |
Record name | Ethyl 5-amino-2-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123207-39-6 | |
Record name | Ethyl 5-amino-2-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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